molecular formula C16H12BrN5 B8401759 4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine

4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine

Cat. No. B8401759
M. Wt: 354.20 g/mol
InChI Key: NOUNTOCKLNSANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09045489B2

Procedure details

Using the general procedure described above, the reaction of 7 (209 mg, 0.47 mmol) and 1 N NaOH provided 128 mg of AAG103 as a white solid in 76% yield. TLC Rf 0.36 (chloroform-methanol 15:1); mp 233.6° C.; 1H NMR (DMSO-d6) δ 6.26 (s, 2H, NH2, exch), 7.09-8.09 (m, 8H, Ar—H), 8.44 (s, 1H, 4-NH, exch), 11.32 (s, 1H, 9-NH, exch). Anal. Calculated (C16H12BrN5): C, 54.25; H, 3.41; N, 19.77; Br, 22.55. Found: C, 54.38; H, 3.48; N, 19.56; Br, 22.29.
Name
7
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:21]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[NH:14][C:13]=3[N:12]=[C:11]([NH:22]C(=O)C(C)(C)C)[N:10]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+]>C(Cl)(Cl)Cl.CO>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:21]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[NH:14][C:13]=3[N:12]=[C:11]([NH2:22])[N:10]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
7
Quantity
209 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC1=NC(=NC=2NC3=CC=CC=C3C21)NC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided 128 mg of AAG103 as a white solid in 76% yield

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)NC1=NC(=NC=2NC3=CC=CC=C3C21)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.